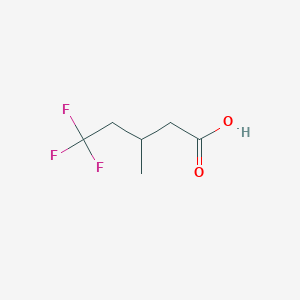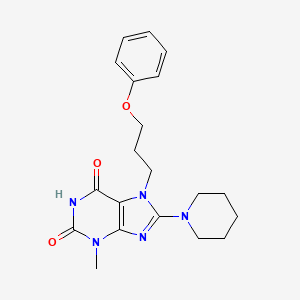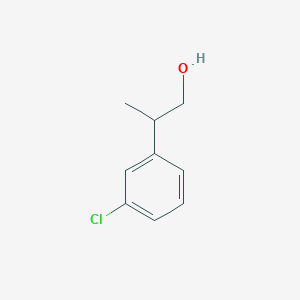
5,5,5-Trifluoro-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoro-3-methylpentanoic acid is a fluorinated carboxylic acid with the molecular formula C6H9F3O2. This compound is characterized by the presence of three fluorine atoms and a methyl group attached to the pentanoic acid backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-trifluoro-3-methylpentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the electrophilic fluorination of 3-methylpentanoic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in anhydrous conditions to prevent hydrolysis and is often conducted at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or its derivatives safely. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoro-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce trifluoromethyl ketones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield corresponding alcohols or aldehydes.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluoromethyl ketones, carboxylic acids, and their derivatives.
Reduction: Alcohols, aldehydes, and corresponding esters.
Substitution: Fluorinated amines, ethers, and other derivatives.
Scientific Research Applications
5,5,5-Trifluoro-3-methylpentanoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex fluorinated molecules, which are often used in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
5,5,5-Trifluoro-3-methylpentanoic acid is compared to other similar compounds, such as 3,3,3-trifluoro-2-methylpropanoic acid and 5,5,5-trifluoroleucine. These compounds share the presence of fluorine atoms but differ in their molecular structure and properties. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and methyl group, which confer distinct chemical and physical properties.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-methylpropanoic acid
5,5,5-Trifluoroleucine
2,2,2-Trifluoroethanoic acid
Properties
IUPAC Name |
5,5,5-trifluoro-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-4(2-5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBDETVICWHQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2786269.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2786270.png)
![1-(3,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2786272.png)

![6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2786276.png)
![N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B2786277.png)

![methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2786280.png)
![4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B2786281.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2786286.png)
![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2786288.png)

